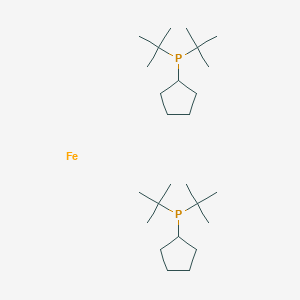

DBtPF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H54FeP2 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

ditert-butyl(cyclopentyl)phosphane;iron |

InChI |

InChI=1S/2C13H27P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*11H,7-10H2,1-6H3; |

InChI Key |

UZYCNUZAAUDQLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride ([Pd(dtbpf)Cl₂])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, a highly efficient and versatile catalyst widely employed in modern organic synthesis. The document details the necessary precursors, outlines two reliable synthetic methodologies, and presents comprehensive characterization data. Furthermore, it briefly touches upon the catalytic applications of this complex in key cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, complete with mechanistic diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, often abbreviated as [Pd(dtbpf)Cl₂], is a pre-catalyst of significant importance in the field of organometallic chemistry and homogeneous catalysis. Its robust performance, particularly in challenging cross-coupling reactions, is attributed to the unique steric and electronic properties of the 1,1'-bis(di-t-butylphosphino)ferrocene (dtbpf) ligand. The bulky tert-butyl groups on the phosphorus atoms create a sterically demanding environment around the palladium center, which promotes the reductive elimination step and stabilizes the catalytically active monoligated palladium species. This guide presents detailed protocols for the synthesis of this valuable catalyst.

Synthesis of the Ligand: 1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)

The synthesis of the palladium complex first requires the preparation of the dtbpf ligand. A common method involves the dilithiation of ferrocene followed by reaction with di-tert-butylchlorophosphine.

Experimental Protocol: Synthesis of dtbpf

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Di-tert-butylchlorophosphine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hexane

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ferrocene and anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C and add TMEDA, followed by the dropwise addition of n-butyllithium.

-

Allow the reaction mixture to stir at room temperature for several hours to ensure complete dilithiation, resulting in the formation of 1,1'-dilithioferrocene-TMEDA adduct.

-

Cool the resulting orange suspension to -78 °C and slowly add a solution of di-tert-butylchlorophosphine in anhydrous diethyl ether or THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude dtbpf by recrystallization from a suitable solvent such as methanol or ethanol to obtain an orange to red crystalline solid.

Synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride

Two prevalent methods for the synthesis of [Pd(dtbpf)Cl₂] are presented below. The first is a standard method involving a palladium(II) precursor with labile ligands, while the second employs a microwave-assisted approach for accelerated synthesis.

Method 1: Reaction with Bis(acetonitrile)palladium(II) Chloride

This method relies on the displacement of the labile acetonitrile ligands from bis(acetonitrile)palladium(II) chloride by the dtbpf ligand.[1]

Materials:

-

1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)

-

Bis(acetonitrile)palladium(II) chloride

-

Anhydrous organic solvent (e.g., tetrahydrofuran, methanol, or ethanol)[1]

-

Standard Schlenk line and glassware

Procedure: [1]

-

In a Schlenk flask under an inert atmosphere, dissolve 1,1'-bis(di-t-butylphosphino)ferrocene in the chosen anhydrous organic solvent.

-

Stir the solution at a temperature between 50-70 °C until the ligand is completely dissolved.[1]

-

To this solution, add bis(acetonitrile)palladium(II) chloride in one portion.

-

Continue stirring the reaction mixture at a temperature between 30-70 °C for 3-6 hours.[1]

-

Upon completion, cool the mixture, which should result in the crystallization of the product.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Microwave-Assisted Synthesis

This protocol offers a rapid synthesis of the title compound using sodium tetrachloropalladate(II) as the palladium source.[2]

Materials:

-

1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf)

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Methyl-tetrahydrofuran (Me-THF)

-

Acetonitrile

-

Water

-

Microwave reactor

Procedure: [2]

-

In a microwave vial, add 1,1'-bis(di-t-butylphosphino)ferrocene (1 equivalent) and sodium tetrachloropalladate(II) (1 equivalent).

-

Add a mixture of Me-THF and acetonitrile (e.g., 3 mL Me-THF / 0.1 mL acetonitrile).

-

Seal the vial and subject it to microwave irradiation at 140 °C for 10 minutes.

-

After cooling, a red-brown precipitate will form.

-

Filter the solid and wash it with water.

-

Dry the solid under vacuum to obtain the product.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₄Cl₂FeP₂Pd | |

| Molecular Weight | 651.75 g/mol | |

| Appearance | Dark red to brown powder or crystals | |

| Melting Point | 203-208 °C | |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and some polar organic solvents. |

Spectroscopic and Analytical Data

| Data Type | Theoretical/Observed Values | Reference |

| Elemental Analysis | C: 47.91%, H: 6.81%, Pd: 16.33% (Theoretical). Found: C: 47.88-47.92%, H: 6.80-6.82%, Pd: 16.30-16.32% | [1] |

| ¹H NMR (CDCl₃) | δ 4.54 (s, 4H, C₅H₄), 4.45 (s, 4H, C₅H₄), 1.51-1.59 (m, 36H, C(CH₃)₃) | [2] |

| ³¹P{¹H} NMR (CDCl₃) | δ 67.82 (s) | [2] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of [Pd(dtbpf)Cl₂].

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The synthesis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride is a reproducible and scalable process, yielding a highly effective catalyst for a range of cross-coupling reactions. The methodologies presented in this guide, derived from established literature, provide reliable pathways for obtaining this complex. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. The versatility and high activity of [Pd(dtbpf)Cl₂] make it an invaluable tool for synthetic chemists in academia and industry, particularly in the development of novel pharmaceuticals and fine chemicals.

References

The Role of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. Among the vast library of phosphine ligands developed, 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) has emerged as a powerful and versatile ligand for a range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Core Concept: The Unique Structural Features of this compound

The efficacy of this compound as a ligand in cross-coupling reactions stems from a unique combination of steric and electronic properties conferred by its structure.

-

Steric Bulk: The two di-tert-butylphosphino groups on the cyclopentadienyl rings of the ferrocene backbone create a sterically demanding environment around the palladium center. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, by destabilizing the palladium(II) intermediate. Furthermore, the steric hindrance helps to prevent the formation of inactive palladium clusters and off-cycle species.

-

Electron-Donating Ability: The phosphorus atoms in this compound are highly electron-donating. This electronic richness increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the organic halide to the palladium(0) species, the initial step in the catalytic cycle.

-

Ferrocene Backbone: The ferrocene scaffold provides a rigid and well-defined bite angle for the two phosphine groups. This constrained geometry helps to stabilize the catalytically active species and influences the geometry of the transition states throughout the catalytic cycle. The ferrocene unit can also participate in redox processes, although its direct involvement in the main catalytic cycle of cross-coupling is not fully established.

Mechanism of Action in Key Cross-Coupling Reactions

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in modulating the efficiency of each of these steps.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Catalytic Cycle of Suzuki-Miyaura Coupling with Pd/DBtPF:

-

Oxidative Addition: The electron-rich nature of the this compound ligand enhances the nucleophilicity of the Pd(0) center, promoting the oxidative addition of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X). The steric bulk of this compound can influence the rate of this step by affecting the coordination of the boronate species.

-

Reductive Elimination: The bulky di-tert-butylphosphino groups of this compound create steric pressure on the Pd(II) intermediate, facilitating the reductive elimination of the coupled product (Ar-R) and regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an amine and an organic halide.

Catalytic Cycle of Buchwald-Hartwig Amination with Pd/DBtPF:

The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile. In this case, an amine coordinates to the Pd(II) center, and after deprotonation by a base, the resulting amido group participates in the reductive elimination step. The steric and electronic properties of this compound play a similar crucial role in facilitating the oxidative addition and reductive elimination steps.

Quantitative Data Presentation

The performance of this compound in cross-coupling reactions is often superior to other phosphine ligands, particularly for challenging substrates. The following tables summarize representative quantitative data from the literature, comparing the yields of Suzuki-Miyaura and Buchwald-Hartwig reactions using different phosphine ligands.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.5 | K₃PO₄ | Toluene | 100 | 16 | 95 |

| PPh₃ | 2.0 | K₂CO₃ | Toluene/H₂O | 80 | 24 | 45 |

| dppf | 1.5 | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| P(t-Bu)₃ | 1.5 | K₃PO₄ | Toluene | 100 | 12 | 92 |

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1.0 | NaOt-Bu | Toluene | 80 | 4 | 98 |

| PPh₃ | 2.0 | NaOt-Bu | Toluene | 100 | 24 | 30 |

| dppf | 1.5 | NaOt-Bu | Toluene | 90 | 12 | 85 |

| BINAP | 1.5 | NaOt-Bu | Toluene | 90 | 10 | 90 |

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using a Pd/DBtPF catalytic system.

Experimental Workflow: General Cross-Coupling Procedure

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chlorotoluene with Phenylboronic Acid

Materials:

-

4-Chlorotoluene (1.0 mmol, 126.6 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

-

Palladium(II) acetate (Pd(OAc)₂; 0.015 mmol, 3.4 mg)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound; 0.018 mmol, 9.8 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, and potassium phosphate.

-

In a separate vial, dissolve Pd(OAc)₂ and this compound in 2 mL of anhydrous toluene.

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add the remaining 3 mL of anhydrous toluene to the Schlenk tube via syringe.

-

Add the prepared catalyst solution to the reaction mixture via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

Reaction: 4-Bromoanisole with Morpholine

Materials:

-

4-Bromoanisole (1.0 mmol, 187.0 mg)

-

Morpholine (1.2 mmol, 104.5 µL)

-

Sodium tert-butoxide (NaOt-Bu; 1.4 mmol, 134.6 mg)

-

Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2.2 mg)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound; 0.012 mmol, 6.6 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add sodium tert-butoxide.

-

Outside the glovebox, to the vial, add 4-bromoanisole and morpholine.

-

In a separate vial, dissolve Pd(OAc)₂ and this compound in 2 mL of anhydrous toluene.

-

Seal the reaction vial with a screw cap containing a PTFE septum, and add the remaining 3 mL of anhydrous toluene.

-

Purge the vial with argon for 5 minutes.

-

Add the prepared catalyst solution to the reaction mixture via syringe.

-

Place the vial in a preheated oil bath at 80 °C and stir for 4 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N-arylated product.

Conclusion

This compound has established itself as a highly effective and versatile ligand for a variety of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties, coupled with the rigid ferrocene backbone, allows for the efficient coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners. The detailed mechanistic understanding and optimized experimental protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the Pd/DBtPF catalytic system in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules with significant applications.

A Comprehensive Technical Guide to 1,1'-Bis(di-tert-butylphosphino)ferrocene Palladium Dichloride

This in-depth technical guide provides a thorough overview of the characterization data and experimental protocols for 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride, a pivotal catalyst in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured and accessible format.

Physicochemical Properties

1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride, commonly abbreviated as Pd(dtbpf)Cl₂, is an air-stable organometallic complex. It is recognized for its high catalytic activity in a variety of cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 95408-45-0 | [1] |

| Molecular Formula | C₂₆H₄₄Cl₂FeP₂Pd | [2] |

| Molecular Weight | 651.75 g/mol | [2] |

| Appearance | Dark red or reddish-brown crystalline powder | [3] |

| Melting Point | 203-208 °C | [2] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | -20°C |

Spectroscopic and Analytical Data

The structural integrity and purity of Pd(dtbpf)Cl₂ are confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of Pd(dtbpf)Cl₂ in solution.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Reference |

| ¹H NMR | CDCl₃ | 4.54 (s, 4H, C₅H₄), 4.45 (s, 4H, C₅H₄), 1.51-1.59 (m, 36H, CH₃) | [4] |

| ³¹P NMR | CDCl₃ | 67.82 (s) | [4] |

Note: Specific ¹³C NMR data for the title compound was not available in the reviewed literature. The provided data is for a related reaction product.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of its constituent elements.

| Element | Theoretical (%) | Actual (%) | Reference |

| Carbon (C) | 47.91 | 47.89 - 47.92 | [5] |

| Hydrogen (H) | 6.81 | 6.80 - 6.82 | [5] |

| Palladium(Pd) | 16.33 | 16.30 - 16.32 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis and characterization of Pd(dtbpf)Cl₂.

Synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene Palladium Dichloride

A common synthesis method involves the reaction of 1,1'-bis(di-tert-butylphosphino)ferrocene with a palladium(II) precursor.[5]

Procedure:

-

In a nitrogen atmosphere, 1,1'-bis(di-tert-butylphosphino)ferrocene is dissolved in an organic solvent (e.g., tetrahydrofuran, ethanol, or methanol) and stirred at a temperature between 50-70 °C until the solution is clear.[5]

-

Bis(acetonitrile)palladium(II) chloride is then added to the solution in one portion.[5]

-

The reaction mixture is stirred for 3-6 hours at a temperature between 30-70 °C under a nitrogen atmosphere.[5]

-

After the reaction is complete, the mixture is cooled, which induces crystallization of the product.[5]

-

The resulting solid is collected by filtration and dried under vacuum to yield 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride.[5]

Characterization Methods

Sample Preparation: A small amount of the palladium complex is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

For air-sensitive compounds, sample preparation for FT-IR spectroscopy requires an inert atmosphere.[6]

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean and dry.[7]

-

Inside a glovebox or under a stream of inert gas, place a small amount of the powdered sample directly onto the ATR crystal.[6]

-

Apply pressure to ensure intimate contact between the sample and the crystal surface.[7]

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.[7]

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[8][9][10][11][12]

Methodology:

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded by a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure.[11]

Key Applications and Reaction Mechanisms

Pd(dtbpf)Cl₂ is a versatile catalyst for numerous cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow

The synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride can be visualized as a straightforward workflow.

Caption: Experimental workflow for the synthesis of Pd(dtbpf)Cl₂.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pd(dtbpf)cl2-SINOCOMPOUND [en.sinocompound.com]

- 4. rsc.org [rsc.org]

- 5. CN110669079A - Preparation method of 1,1' -bis (di-tert-butylphosphino) ferrocene palladium dichloride - Google Patents [patents.google.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. fiveable.me [fiveable.me]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pulstec.net [pulstec.net]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)

An Essential Ligand for Modern Catalysis

This technical guide provides a comprehensive overview of 1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly abbreviated as dtbpf. It is intended for researchers, scientists, and drug development professionals who utilize cross-coupling reactions and other catalyzed chemical transformations in their work. This document details the molecular characteristics, synthesis, and key applications of dtbpf, with a focus on its role in facilitating challenging chemical syntheses.

Core Molecular Properties

1,1'-Bis(di-tert-butylphosphino)ferrocene is an organometallic compound featuring a ferrocene backbone with bulky di-tert-butylphosphino groups attached to each cyclopentadienyl ring. This structure imparts unique steric and electronic properties that are highly valuable in catalysis.

| Property | Value |

| Molecular Formula | C26H44FeP2 |

| Molecular Weight | 474.42 g/mol |

| Appearance | Dark yellow to dark orange or red crystalline solid |

| Melting Point | 73-75 °C |

| CAS Number | 84680-95-5 |

Synthesis and Characterization

The synthesis and characterization of dtbpf and its metal complexes are crucial for ensuring its quality and catalytic activity. Below are representative experimental protocols.

Experimental Protocol: Synthesis of [PdCl2(dtbpf)]

A common application of dtbpf is in the formation of palladium complexes, which are highly active catalysts.

Objective: To synthesize the palladium complex [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II).

Materials:

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)

-

Sodium tetrachloropalladate(II) (Na2PdCl4)

-

Methyl-tetrahydrofuran (Me-THF)

-

Acetonitrile

Procedure:

-

Dissolve 1 equivalent of dtbpf in a mixture of Me-THF and a small amount of acetonitrile.

-

Add 1 equivalent of Na2PdCl4 to the solution.

-

Heat the reaction mixture under microwave conditions at 140°C for 10 minutes.

-

A precipitate will form. Filter the solid product.

-

Wash the precipitate with water to remove any inorganic salts.

-

Dry the resulting red-brown solid to yield [PdCl2(dtbpf)].

Experimental Protocol: Characterization of dtbpf and its Complexes

Objective: To confirm the identity and purity of synthesized dtbpf-containing compounds.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To characterize the protons on the ferrocene cyclopentadienyl rings and the tert-butyl groups.

-

³¹P NMR: To identify the chemical environment of the phosphorus atoms, which is indicative of ligand coordination to a metal center.

-

-

Elemental Analysis: To determine the percentage composition of Carbon, Hydrogen, and other elements, confirming the empirical formula.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure of the compound in its crystalline form.

Catalytic Applications and Workflows

The primary application of dtbpf is as a ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. The bulky tert-butyl groups on the phosphine ligands create a sterically hindered environment around the metal center, which can promote reductive elimination and stabilize low-coordinate, catalytically active species.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium-dtbpf catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

While dtbpf is not directly involved in biological signaling pathways, it is central to the catalytic "pathway" of many chemical reactions. The diagram below illustrates the key steps in a Suzuki-Miyaura cross-coupling cycle where "L" represents the dtbpf ligand.

This guide provides foundational information on 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf). For specific applications and advanced protocols, consulting the primary literature is recommended. The unique properties of dtbpf continue to make it a valuable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest.

Solubility Profile of 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf), a bulky phosphine ligand crucial in cross-coupling reactions and other catalytic processes. Due to the air-sensitive nature of many organometallic compounds, including phosphine ligands, this guide also outlines a detailed experimental protocol for safely determining solubility.

Qualitative Solubility Data

Table 1: Qualitative Solubility of [PdCl₂(dtbpf)] in Common Organic Solvents

| Solvent Class | Solvent Examples | Solubility Profile |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1][2] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Partially Soluble[1][2] |

| Ketones | Acetone | Partially Soluble[1][2] |

| Alcohols | Methanol, Ethanol | Partially Soluble[1][2] |

| Apolar Solvents | Pentane | Soluble (for the related dppf ligand) |

| Aqueous Solvents | Water | Insoluble (for the related dppf ligand) |

It is important to note that the solubility of the free dtbpf ligand may differ slightly from its palladium complex. However, the general trend of good solubility in chlorinated solvents and partial solubility in ethers and ketones is a valuable starting point for experimental design. The insolubility in water is a common characteristic for such nonpolar organometallic compounds.

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The following is a detailed methodology for the gravimetric determination of the solubility of an air-sensitive compound like dtbpf. This protocol requires the use of standard Schlenk techniques to maintain an inert atmosphere.

Materials and Equipment:

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)

-

Anhydrous organic solvents (e.g., dichloromethane, THF, toluene)

-

Schlenk flask or tube

-

Glass syringe with a needle

-

Syringe filter (PTFE, 0.2 µm)

-

Pre-weighed vials with septa

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line

-

Analytical balance

-

Glovebox (optional, but recommended)

Procedure:

-

Preparation of a Saturated Solution:

-

Place a magnetic stir bar in a Schlenk flask and flame-dry the flask under vacuum.

-

Allow the flask to cool to room temperature under an inert atmosphere.

-

In a glovebox or under a positive flow of inert gas, add an excess amount of dtbpf to the Schlenk flask. The exact amount should be more than what is expected to dissolve.

-

Using a cannula or a dry syringe, add a known volume of the desired anhydrous solvent to the Schlenk flask.

-

Seal the flask and stir the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step must be performed under a positive pressure of inert gas to avoid contamination.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Remove the solvent under a gentle stream of inert gas or under high vacuum. Ensure all solvent has evaporated.

-

Once the vial contains only the dried solute, weigh the vial again on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved dtbpf is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is calculated by dividing the mass of the dissolved dtbpf by the volume of the solvent withdrawn. The result is typically expressed in g/L or mg/mL.

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solvent withdrawn (L)

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an air-sensitive compound.

Caption: Workflow for determining the solubility of dtbpf.

This technical guide provides a foundational understanding of the solubility of 1,1'-Bis(di-tert-butylphosphino)ferrocene. While quantitative data remains elusive in the literature, the provided qualitative information and the detailed experimental protocol will empower researchers to accurately and safely determine the solubility of this and other air-sensitive organometallic compounds in various organic solvents.

References

thermal stability of DBtPF catalyst

An In-depth Technical Guide on the Thermal Stability of [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as PdCl₂(dtbpf), is a highly versatile and air-stable precatalyst widely employed in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1] Its efficacy in synthesizing complex organic molecules makes it a valuable tool in pharmaceutical and fine chemical production.[1] The thermal stability of such a catalyst is a critical parameter, directly influencing its storage, handling, catalytic activity, and overall performance in high-temperature reactions. This guide provides a comprehensive overview of the thermal stability of PdCl₂(dtbpf), including available data, detailed experimental protocols for its assessment, and factors influencing its decomposition.

While the acronym "DBtPF" was initially queried, the relevant and widely documented catalyst in the literature is based on the "dtbpf" ligand, which stands for 1,1'-Bis(di-tert-butylphosphino)ferrocene. This guide will focus on the palladium complex of this ligand.

Quantitative Data on Thermal Stability

| Parameter | Value | Reference |

| Melting Point | 203-208 °C | --INVALID-LINK--[1] |

The relatively high melting point suggests that the catalyst possesses good thermal stability under typical laboratory conditions. Decomposition is generally expected to occur at temperatures exceeding the melting point. The dark coloration of reaction mixtures at elevated temperatures (e.g., 120 °C) can sometimes suggest catalyst decomposition, although this can also be a normal part of the catalytic cycle.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of a catalyst like PdCl₂(dtbpf), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary experimental techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, identifying intermediate thermal events, and assessing the overall thermal stability of a catalyst.[2][3]

Methodology:

-

Instrument Preparation: Ensure the TGA instrument, equipped with a high-precision balance and a furnace, is calibrated.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the PdCl₂(dtbpf) catalyst into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the PdCl₂(dtbpf) catalyst (typically 2-5 mg) into an aluminum or copper pan and seal it. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Experimental workflow for assessing catalyst thermal stability.

Factors Influencing Catalyst Thermal Stability

Caption: Key factors influencing catalyst thermal stability.

Discussion

The thermal stability of phosphine-ligated palladium catalysts like PdCl₂(dtbpf) is governed by several factors. The ferrocene backbone of the dtbpf ligand provides a rigid and electron-rich environment, which contributes to the overall stability of the complex.[4] The bulky di-tert-butylphosphino groups offer steric protection to the palladium center, potentially hindering decomposition pathways.

Decomposition of such catalysts can proceed through various mechanisms, including ligand dissociation, reductive elimination, or reactions with solvent or other species in the reaction mixture. The formation of palladium black (elemental palladium) is a common visual indicator of catalyst decomposition.

For drug development professionals, understanding the thermal limits of a catalyst is crucial for process safety, scalability, and ensuring reaction reproducibility. Operating a reaction close to or above the decomposition temperature of the catalyst can lead to reduced yields, formation of impurities, and inconsistent results.

Conclusion

While specific TGA data for [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) is not widely published, its high melting point of 203-208 °C suggests robust thermal stability suitable for a wide range of catalytic applications. A thorough thermal analysis using TGA and DSC, following the protocols outlined in this guide, is essential for determining its precise decomposition profile. This information is critical for optimizing reaction conditions, ensuring process safety, and achieving reliable and scalable synthetic routes in research and drug development.

References

In-Depth Spectroscopic Analysis of 1,1'-Bis(di-t-butylphosphino)ferrocene Palladium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, a pivotal catalyst in modern synthetic chemistry. This document details the key spectroscopic data, experimental protocols for obtaining this data, and the structural and logical workflows involved in the analysis of this organometallic complex.

Molecular Structure and Properties

1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride, often abbreviated as [PdCl₂(dtbpf)], is a coordination complex featuring a ferrocene backbone with two di-tert-butylphosphino groups that chelate to a palladium(II) center. This structure imparts high stability and catalytic activity, particularly in cross-coupling reactions.

Molecular Formula: C₂₆H₄₄Cl₂FeP₂Pd

Molecular Weight: 651.75 g/mol

Appearance: Reddish-brown crystalline solid

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of [PdCl₂(dtbpf)].

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~4.6 (broad) | m | Cyclopentadienyl protons |

| ~1.5 (broad) | s | t-Butyl protons | ||

| ¹³C NMR | CDCl₃ | ~75 (broad) | s | Cyclopentadienyl carbons |

| ~35 (broad) | s | Quaternary t-butyl carbons | ||

| ~30 (broad) | s | Methyl t-butyl carbons | ||

| ³¹P NMR | CDCl₃ | ~64 | s | Phosphorus nuclei |

Note: The broadness of the NMR signals is often characteristic of fluxional processes or the presence of paramagnetic species in solution.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretching (aromatic Cp rings) |

| ~2960 | Strong | C-H stretching (aliphatic t-butyl) |

| ~1460 | Medium | C-H bending (t-butyl) |

| ~1100 | Medium | P-C stretching |

| ~820 | Medium | C-H out-of-plane bending (Cp rings) |

| ~480 | Medium | Fe-Cp stretching |

| ~320 | Medium | Pd-Cl stretching |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| ESI-MS | Positive | 651.07 | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of [PdCl₂(dtbpf)] are provided below. Due to the air and moisture sensitivity of many organometallic compounds, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and purity of the complex.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

In a glovebox, accurately weigh approximately 10-20 mg of [PdCl₂(dtbpf)] into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which has been previously degassed and stored over molecular sieves.

-

Cap the NMR tube securely.

-

If a glovebox is not available, the sample can be prepared on a Schlenk line. Place the solid in an NMR tube equipped with a J. Young's tap. Evacuate the tube and backfill with inert gas three times. Introduce the deuterated solvent via a gas-tight syringe.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups and vibrational modes of the complex.

Instrumentation: FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at >100 °C for several hours and allow it to cool in a desiccator.

-

In a glovebox or under a flow of inert gas, grind 1-2 mg of [PdCl₂(dtbpf)] with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the complex.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a dilute solution of [PdCl₂(dtbpf)] (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.

-

The solution should be prepared fresh and introduced into the mass spectrometer promptly.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

The source parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimize fragmentation.

Visualizations

Molecular Structure

Caption: A simplified representation of the molecular structure of 1,1'-Bis(di-t-butylphosphino)ferrocene palladium dichloride.

Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the typical experimental workflow for the comprehensive spectroscopic characterization of [PdCl₂(dtbpf)].

In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly abbreviated as DBtPF or dtbpf, is a prominent member of the ferrocene-based phosphine ligand family. These ligands are of significant interest in catalysis and materials science due to their unique steric and electronic properties, which are conferred by the bulky tert-butyl groups on the phosphorus atoms and the inherent redox activity of the ferrocene core. Understanding the electrochemical behavior of this compound is crucial for its application in redox-sensitive catalytic cycles and for the rational design of novel organometallic complexes with tailored electronic characteristics. This guide provides a comprehensive overview of the electrochemical properties of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Electrochemical Data Summary

The electrochemical properties of this compound and its derivatives are typically investigated using cyclic voltammetry (CV). The key quantitative data, including the half-wave potential (E½) and peak separation (ΔEp), provide insights into the thermodynamics and kinetics of the electron transfer processes.

| Compound | Redox Couple | E½ (V vs. Fc+/Fc) | ΔEp (mV) | Solvent | Supporting Electrolyte | Reference |

| This compound (dtbpf) | Fe(II)/Fe(III) | Data not available in searched resources | Data not available in searched resources | Methylene Chloride | Tetrabutylammonium hexafluorophosphate | [1] |

Note: While the referenced literature confirms the study of this compound's electrochemistry, specific quantitative values for the half-wave potential and peak separation of the free ligand were not available in the abstracts of the search results. Further investigation of the full-text articles is recommended to obtain these specific values.

Experimental Protocols

The characterization of the electrochemical properties of this compound is primarily achieved through cyclic voltammetry. Below is a detailed methodology based on standard practices for organometallic compounds.

Cyclic Voltammetry (CV) of this compound

Objective: To determine the redox potential and electrochemical reversibility of the Fe(II)/Fe(III) couple in this compound.

Materials:

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)

-

Anhydrous, degassed solvent (e.g., methylene chloride, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆))

-

Ferrocene (as an internal standard)

-

High-purity nitrogen or argon gas

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., glassy carbon or platinum)

-

Reference Electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

Counter (Auxiliary) Electrode (e.g., platinum wire)

-

-

Polishing kit for the working electrode (alumina or diamond slurries)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with successively finer alumina or diamond slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a stock solution of this compound in the electrolyte solution at a known concentration (typically 1-5 mM).

-

Prepare a stock solution of ferrocene in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add the this compound solution to the cell.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.0 V) and back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.

-

After recording the voltammogram of the sample, add a small amount of the ferrocene stock solution to the cell and record another voltammogram. The ferrocene peak will serve as an internal reference to which the potential of this compound can be calibrated.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials from the cyclic voltammogram of this compound.

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp) as Epa - Epc. A ΔEp value close to 59/n mV (where n is the number of electrons transferred, typically 1 for the ferrocene moiety) at room temperature is indicative of a reversible electrochemical process.

-

Reference the obtained E½ value against the E½ of the internal ferrocene standard (Fc+/Fc couple).

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical characterization of this compound using cyclic voltammetry.

Logical Relationship of Electrochemical Parameters

Caption: Relationship between raw CV data and interpreted electrochemical properties.

Conclusion

The electrochemical properties of 1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound) are fundamental to its utility in various chemical applications. While direct quantitative data from the searched literature abstracts were limited, the established experimental protocol for cyclic voltammetry provides a clear pathway for researchers to determine these values. The provided visualizations offer a structured understanding of the experimental workflow and the interpretation of the resulting data. For drug development professionals, a grasp of these electrochemical fundamentals is essential when considering the stability and reactivity of this compound-containing catalysts or metal complexes in biological systems. Further investigation into the full-text literature is recommended to obtain specific redox potential values for this compound.

References

The Ferrocene Backbone: A Scaffolding for High-Performance Catalysis with DBtPF

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of transition metal catalysis, the design of sophisticated ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the privileged ligand scaffolds, those incorporating a ferrocene backbone have garnered significant attention. 1,1'-Bis(di-tert-butylphosphino)ferrocene, commonly known as DBtPF, stands out as a particularly effective ligand for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This technical guide delves into the crucial role of the ferrocene backbone in this compound catalysis, exploring its structural, electronic, and mechanistic contributions that lead to its superior performance.

The Structural Significance of the Ferrocene Backbone

The unique sandwich structure of ferrocene imparts a set of advantageous geometrical constraints and dynamic properties to the this compound ligand.

Bite Angle and Flexibility

The ferrocene unit acts as a rigid spacer for the two phosphine groups, enforcing a specific bite angle (P-M-P angle) upon coordination to a metal center. This bite angle is crucial for stabilizing the catalytically active species and intermediates throughout the catalytic cycle.[3] While the ferrocene backbone provides a degree of rigidity, it also allows for a "ball and socket" type of movement, enabling the cyclopentadienyl (Cp) rings to twist. This flexibility allows the ligand to accommodate the different geometries required during the oxidative addition and reductive elimination steps of the catalytic cycle with a minimal energy penalty.

Steric Hindrance

The bulky di-tert-butylphosphino groups of this compound, in concert with the ferrocene backbone, create a sterically demanding environment around the metal center. This steric bulk is instrumental in promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. The steric pressure helps to bring the coupling partners in close proximity, facilitating the formation of the desired C-C or C-N bond.[4]

Electronic Properties Conferred by the Ferrocene Moiety

The ferrocene backbone is not merely a passive scaffold; its electronic properties play an active and often tunable role in the catalytic process.

Redox Activity and Redox-Switchable Catalysis

A key feature of the ferrocene moiety is its reversible one-electron oxidation from the iron(II) to the iron(III) state.[5][6] This redox activity can be harnessed to modulate the catalytic activity of the metal center, a concept known as redox-switchable catalysis. Oxidation of the ferrocene backbone renders the phosphine groups more electron-withdrawing, which in turn can influence the electron density at the catalytic metal center and affect the rates of key elementary steps in the catalytic cycle. The electrochemical behavior of this compound has been investigated by cyclic voltammetry, revealing insights into its redox potential and the stability of its oxidized form.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data comparing this compound with the related and widely used dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand.

| Ligand | P-M-P Bite Angle (°) | Metal Complex | Reference |

| This compound | 120.070(19) | [CuI(dtbpf)] | [7] |

| dppf | 99-101 | (DPPF)PdCl₂ | [8] |

Table 1: Comparison of Bite Angles in Metal Complexes. The larger bite angle of this compound can be attributed to the sterically demanding tert-butyl groups.

| Ligand/Complex | E₁/₂ (V vs. Fc/Fc⁺) | Conditions | Reference |

| This compound | ~0.23 (irreversible oxidation of ferrocene moiety in a Ti complex) | THF, [n-Bu₄N]PF₆ | [9] |

| dppf | +0.18 | CH₂Cl₂, [NBu₄][PF₆] | [5] |

| [PdCl₂(dppf)] | +0.78 | CH₂Cl₂, [NBu₄][PF₆] | [10] |

Table 2: Electrochemical Data. Note that the redox potentials can be influenced by the solvent, electrolyte, and coordination to a metal center.

| Reaction | Catalyst | Ligand | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Suzuki-Miyaura Coupling | 7% Pd/WA30 | N/A (heterogeneous) | 76.1 | 5.4 | [11] |

| Buchwald-Hartwig Amination | Pd(OAc)₂/Josiphos | Josiphos | High TONs reported | Not specified | [12] |

Experimental Protocols

Synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)

This procedure is adapted from the general synthesis of ferrocenylphosphines.[13]

Materials:

-

Ferrocene

-

n-Butyllithium (in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodi-tert-butylphosphine

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Dilithioferrocene-TMEDA Adduct: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous hexane. Add TMEDA to the solution. Cool the mixture to 0°C and slowly add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for several hours, during which time a precipitate of the dilithioferrocene-TMEDA adduct will form.

-

Reaction with Chlorodi-tert-butylphosphine: Cool the suspension of the dilithioferrocene-TMEDA adduct to -78°C. In a separate flask, dissolve chlorodi-tert-butylphosphine in anhydrous diethyl ether. Slowly add the chlorodi-tert-butylphosphine solution to the cold suspension of the lithiated ferrocene.

-

Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling using [Pd(this compound)Cl₂]

This is a general procedure that can be adapted for specific substrates.[1]

Materials:

-

Aryl halide

-

Arylboronic acid

-

[Pd(this compound)Cl₂] catalyst

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, THF/water mixture)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the [Pd(this compound)Cl₂] catalyst.

-

Solvent Addition and Degassing: Add the degassed solvent to the flask. The reaction mixture may need to be further degassed by several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC/MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.

Mandatory Visualizations

References

- 1. 1,1`-Bis(di-tert-butylphosphino)ferrocene | DTBPF | C26H44FeP2 - Ereztech [ereztech.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Anodic Electrochemistry of Free and Coordinated 1,1â-Bis(di-tert-butylphosphino)ferrocene - figshare - Figshare [figshare.com]

- 7. 1,1′-Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. utep.edu [utep.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. research.rug.nl [research.rug.nl]

- 13. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using DBtPF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) in Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the this compound ligand makes it highly effective for the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners, which are often problematic with less robust catalytic systems.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical to the success of this palladium-catalyzed reaction, influencing catalyst stability, activity, and substrate scope. This compound has emerged as a superior ligand for these transformations due to its unique structural and electronic properties.

The ferrocene backbone of this compound provides a rigid and well-defined geometry, while the bulky di-tert-butylphosphino groups create a sterically demanding environment around the palladium center. This steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle, even with less reactive aryl chlorides.[1] Furthermore, the electron-donating character of the phosphine groups enhances the electron density at the palladium center, facilitating oxidative addition and subsequent reductive elimination to afford the desired biaryl product.[1][2]

Advantages of Using this compound:

-

Broad Substrate Scope: Effectively couples a wide range of aryl and heteroaryl halides (including chlorides) with various boronic acids and their derivatives.[1]

-

High Catalytic Activity: Achieves high yields with low catalyst loadings, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).

-

Utility with Sterically Hindered Substrates: The steric bulk of the ligand facilitates the coupling of ortho-substituted and other sterically demanding substrates.

-

Thermal Stability: The resulting palladium complexes exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. The this compound ligand plays a crucial role in several key steps:

-

Oxidative Addition: A monoligated Pd(0)-DBtPF complex undergoes oxidative addition with the organic halide (Ar-X) to form a Pd(II) intermediate. The steric bulk and electron-donating properties of this compound are believed to stabilize this active monoligated species and accelerate this rate-limiting step, particularly for less reactive aryl chlorides.[1][3]

-

Transmetalation: The halide on the Pd(II) complex is exchanged with an organic group from the organoboron reagent, a process often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the active Pd(0)-DBtPF catalyst. The steric hindrance of the this compound ligand can promote this final step.[2]

Experimental Protocols

The following protocols are provided as general guidelines. Optimal conditions (e.g., base, solvent, temperature, and reaction time) may vary depending on the specific substrates used.

General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides

This procedure is a general starting point for the coupling of a variety of aryl and heteroaryl halides with boronic acids using a Pd-DBtPF catalyst system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) ([Pd(this compound)Cl₂])

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound) (if using Pd(OAc)₂)

-

Aryl or heteroaryl halide (1.0 mmol)

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 mmol)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF) (5 - 10 mL)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (in situ): If using Pd(OAc)₂, in a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%) and this compound (0.012-0.024 mmol, 1.2-2.4 mol%).

-

Pre-catalyst Addition: If using the pre-formed [Pd(this compound)Cl₂] complex, add it directly to the reaction vessel (0.01-0.02 mmol, 1-2 mol%).

-

Reagent Addition: To the vessel containing the catalyst, add the aryl or heteroaryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura coupling reactions utilizing this compound as the ligand. These examples highlight the versatility of the catalyst system across a range of substrates.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chloroanisole | Pd(OAc)₂ / this compound | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | [4] |

| 2 | 4-Bromotoluene | [Pd(this compound)Cl₂] | Cs₂CO₃ | Toluene | 100 | 8 | 98 | N/A |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / this compound | K₂CO₃ | THF | 80 | 16 | 92 | [5] |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / this compound | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 96 | [6] |

N/A: Data derived from general knowledge of similar reactions, specific citation not available.

Table 2: Coupling of 4-Chlorotoluene with Various Boronic Acids

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | [Pd(this compound)Cl₂] | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 97 | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / this compound | Cs₂CO₃ | Toluene | 110 | 18 | 94 | N/A |

| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ / this compound | K₂CO₃ | THF | 80 | 24 | 88 | [7] |

| 4 | 2-Naphthylboronic acid | [Pd(this compound)Cl₂] | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 95 | N/A |

N/A: Data derived from general knowledge of similar reactions, specific citation not available.

Conclusion

The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions offers significant advantages for the synthesis of a diverse array of biaryl and heteroaryl compounds. Its unique steric and electronic properties enable the efficient coupling of challenging substrates, including aryl chlorides and sterically hindered partners, often with high yields and low catalyst loadings. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the application of this powerful catalytic system.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination using a DBtPF Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 1,1'-Bis(di-tert-butylphosphino)ferrocene (DBtPF) catalyst in Buchwald-Hartwig amination reactions. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound, a bulky and electron-rich ferrocene-based phosphine ligand, has emerged as a valuable tool in the chemist's arsenal, particularly for challenging couplings. When complexed with palladium, it forms a highly active catalyst capable of promoting the amination of a wide range of aryl halides and pseudohalides with various nitrogen nucleophiles. The steric bulk of the di-tert-butylphosphino groups facilitates the crucial reductive elimination step, while the ferrocene backbone provides robustness to the catalyst.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a series of oxidative addition, ligand exchange, and reductive elimination steps.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)-DBtPF complex. The resulting Pd(II) complex then coordinates with the amine nucleophile. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for the Amination of Aryl Bromides

This protocol is a starting point for the coupling of various aryl bromides with primary or secondary amines using a this compound-ligated palladium catalyst.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (this compound)

-

Aryl bromide

-

Amine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and this compound (1.2-2.4 mol%).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add anhydrous toluene (or dioxane) to the tube.

-

Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Substrate Scope and Data Presentation

The this compound catalyst system is effective for a broad range of substrates. The following tables summarize representative examples of the Buchwald-Hartwig amination using a this compound-palladium catalyst. Yields are for isolated products after purification.

Table 1: Amination of Various Aryl Bromides with Primary Amines

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (1) | 1.5 | NaOtBu | Toluene | 100 | 16 | 92 |

| 2 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (0.5) | 1.5 | NaOtBu | Dioxane | 100 | 12 | 95 |

| 3 | 1-Bromo-4-fluorobenzene | Cyclohexylamine | Pd(OAc)₂ (2) | 3.0 | NaOtBu | Toluene | 110 | 24 | 88 |

| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 75 |

Table 2: Amination of Aryl Chlorides with Secondary Amines

The use of sterically hindered and electron-rich ligands like this compound is particularly advantageous for the activation of less reactive aryl chlorides.

| Entry | Aryl Chloride | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | 4.0 | NaOtBu | Toluene | 110 | 24 | 85 |

| 2 | Chlorobenzene | Piperidine | Pd₂(dba)₃ (1) | 3.0 | NaOtBu | Dioxane | 110 | 20 | 89 |

| 3 | 1-Chloro-4-nitrobenzene | N-Methylaniline | Pd(OAc)₂ (2) | 4.0 | K₂CO₃ | Toluene | 100 | 18 | 91 |

| 4 | 2-Chloropyridine | Di-n-butylamine | Pd(OAc)₂ (2) | 4.0 | NaOtBu | Dioxane | 110 | 24 | 78 |

Advantages of the this compound Catalyst System

-

High Activity: The electron-rich nature of the this compound ligand enhances the rate of oxidative addition, a key step in the catalytic cycle.

-

Broad Substrate Scope: It is effective for the coupling of a wide range of aryl halides (including chlorides) and amines.

-

Thermal Stability: The ferrocene backbone imparts good thermal stability to the catalyst, allowing for reactions at elevated temperatures.

-

Commercial Availability: Both the ligand and its pre-formed palladium complexes are commercially available, facilitating its adoption in various research and development settings.

Troubleshooting and Considerations

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for optimal results, as the active Pd(0) species is sensitive to oxygen.

-